molecular formula C7H4F3N3O B1405834 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine CAS No. 1622069-57-1

6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

Cat. No. B1405834
M. Wt: 203.12 g/mol
InChI Key: PVOQTUBCYZNLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is a chemical compound with the molecular formula C7H4F3N3O . It has an average mass of 203.121 Da and a monoisotopic mass of 203.030640 Da .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine consists of a pyridine ring fused with an oxazole ring, with a trifluoromethyl group attached .

Scientific Research Applications

Synthesis of Derivatives for Biological Applications

Chemical Synthesis and Derivative Formation : This compound serves as a precursor in the synthesis of a wide range of heterocyclic derivatives, demonstrating its versatility in organic synthesis. For example, it has been used to prepare pyridopyrazolopyrimidine derivatives and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives through reactions with different active methylene compounds and halo compounds, showcasing its adaptability in creating structurally diverse molecules with potential biological activities (Rateb, 2014).

Anticancer Activity : Research has focused on synthesizing novel pyridine derivatives bearing different heterocyclic rings, including those derived from 6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine, to evaluate their potential anticancer activities. These studies have found compounds with higher antitumor activity than traditional chemotherapy drugs, highlighting the potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2020).

Development of Anticancer Agents

Synthesis of Biologically Active Derivatives : Further research has led to the creation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from similar compounds. These derivatives were evaluated for their anticancer activity against various cancer cell lines, identifying several compounds with promising bioactivity at micro molar concentrations (Chavva et al., 2013).

Antimicrobial and Antifungal Applications

Novel Derivatives with Antimicrobial Activity : The compound's derivatives have been screened for antimicrobial and anti-biofilm activities, showing effectiveness against a range of pathogens. This research underscores the potential of these derivatives in developing new antimicrobial agents to combat resistant bacterial strains and biofilm-related infections (Nagender et al., 2014).

properties

IUPAC Name

6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-4-5(12-2-3)6(11)13-14-4/h1-2H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOQTUBCYZNLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1ON=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Reactant of Route 2
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Reactant of Route 4
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Reactant of Route 5
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
Reactant of Route 6
6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.